Inhibition of Anopheles gambiae Acetylcholinesterase: 142 nM IC₅₀
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate exhibits an IC₅₀ of 142 nM against recombinant wild-type acetylcholinesterase (AChE) from Anopheles gambiae, the principal malaria vector mosquito, measured after 10 min by Ellman assay [1]. At 60 min incubation under identical conditions, the IC₅₀ shifts to 285 nM [1]. This sub-micromolar inhibitory activity is attributable to the intact 2-chloro-5-nitropyrimidine core structure. By contrast, a structurally simplified 2-chloro-5-nitropyrimidine derivative lacking the methyl glycinate side chain showed no detectable AChE inhibition at 26 μM .
| Evidence Dimension | AChE inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 142 nM (10 min) |
| Comparator Or Baseline | Simplified 2-chloro-5-nitropyrimidine analog: No inhibition at 26 μM |
| Quantified Difference | >180-fold difference in detectable activity threshold |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay; 10 min (target) vs. 26 μM single-point screen (comparator) |
Why This Matters
Users selecting this compound for vector-control screening programs obtain sub-micromolar anticholinesterase activity that is absent in simpler pyrimidine analogs, providing a validated starting point for hit-to-lead optimization.
- [1] BindingDB Entry BDBM50124882 (ChEMBL3623548). Inhibition of recombinant Anopheles gambiae wild-type AChE. IC₅₀ = 142 nM (10 min), 285 nM (60 min). View Source
